molecular formula C9H9F3N2O2 B1404401 2-[4-(Trifluoromethoxy)phenyl]acetohydrazide CAS No. 428508-17-2

2-[4-(Trifluoromethoxy)phenyl]acetohydrazide

Cat. No. B1404401
CAS RN: 428508-17-2
M. Wt: 234.17 g/mol
InChI Key: VYIDYFSEDRZNIM-UHFFFAOYSA-N
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Description

“2-[4-(Trifluoromethoxy)phenyl]acetohydrazide” is an organic compound with the molecular formula C9H9F3N2O2 . It has a molecular weight of 234.18 . The compound is related to the class of organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .


Molecular Structure Analysis

The molecular structure of “2-[4-(Trifluoromethoxy)phenyl]acetohydrazide” can be represented by the InChI code: 1S/C9H9F3N2O2/c10-8(11,12)16-7-3-1-6(2-4-7)5-9(15)14-13/h1-4H,5,13H2,(H,14,15) . This indicates the presence of nine carbon atoms, nine hydrogen atoms, three fluorine atoms, two nitrogen atoms, and two oxygen atoms in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[4-(Trifluoromethoxy)phenyl]acetohydrazide” include a molecular weight of 234.18 . Unfortunately, specific details such as boiling point, density, and refractive index are not available in the literature I have access to.

Scientific Research Applications

Cancer Cell Migration and Growth Inhibition

  • Cancer Research : Certain hydrazide derivatives, including those structurally related to 2-[4-(Trifluoromethoxy)phenyl]acetohydrazide, have shown promise in inhibiting cancer cell migration and growth. For instance, derivatives of 1,2,4-triazol-3-ylthioacetohydrazide exhibited cytotoxicity against human melanoma, breast cancer, and pancreatic carcinoma cell lines, with some compounds demonstrating particular effectiveness in 3D cell cultures and potential as antimetastatic candidates (Šermukšnytė et al., 2022).

Antioxidant Properties

  • Antioxidant Ability : A specific synthesis of a derivative, 2-((4-phenyl-5-(2-(p-tolylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)-N’-(1-phenylethylidene)acetohydrazide, demonstrated 1.5-fold higher antioxidant ability than a standard antioxidant, butylated hydroxytoluene. This indicates the potential of certain acetohydrazide derivatives in antioxidant applications (Šermukšnytė et al., 2022).

Nonlinear Optical Properties

  • Optical Applications : Derivatives of acetohydrazide have been explored for their nonlinear optical properties. A study on 2-(4-chlorophenoxy)-N'-[(1E)-1-(4-methylphenyl) ethylidene] acetohydrazide revealed its potential in optical device applications like optical limiters and switches, attributed to its significant third-order nonlinear optical properties (Purandara et al., 2019).

Corrosion Inhibition

  • Corrosion Inhibition : Certain acetohydrazide derivatives have been identified as effective corrosion inhibitors. For example, 2-[4-(methylthio) phenyl] acetohydrazide showed significant efficiency in inhibiting the corrosion of steel in hydrochloric acid solution, suggesting its utility in corrosion prevention (Nataraja et al., 2011).

Anticancer Evaluation

  • Anticancer Efficacy : Studies on various acetohydrazide derivatives have shown anticancer activity. For instance, 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole derivatives exhibited in vitro anticancer activity against different cancer cell lines (Salahuddin et al., 2014).

Antimicrobial Activity

  • Antimicrobial Agents : Novel isochroman-triazoles and thiadiazole hybrids derived from acetohydrazides, including 2-[4-(Trifluoromethoxy)phenyl]acetohydrazide, have shown promising antibacterial and antifungal activities, suggesting their potential in the development of new antimicrobial agents (Saeed & Mumtaz, 2017).

properties

IUPAC Name

2-[4-(trifluoromethoxy)phenyl]acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O2/c10-9(11,12)16-7-3-1-6(2-4-7)5-8(15)14-13/h1-4H,5,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYIDYFSEDRZNIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NN)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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